N-(2-fluorophenyl)-2-propylpentanamide
Description
N-(2-fluorophenyl)-2-propylpentanamide (CAS: 22180-82-1) is an amide derivative with a molecular formula of C₁₄H₂₀FNO and a molecular weight of 237.31 g/mol . Its structure features a 2-fluorophenyl group attached to a pentanamide backbone, distinguishing it from valproic acid (VPA) derivatives through the substitution of a fluorine atom at the ortho position of the phenyl ring. However, specific biological activities and metabolic profiles remain understudied .
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-propylpentanamide |
InChI |
InChI=1S/C14H20FNO/c1-3-7-11(8-4-2)14(17)16-13-10-6-5-9-12(13)15/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
ZCFJRRFZAIQZBM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1F |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activities
The following table summarizes key structural and pharmacological differences between N-(2-fluorophenyl)-2-propylpentanamide and related compounds:
Key Comparison Points
Structural Modifications and Bioactivity
- HO-AAVPA : Replacing the 2-fluorophenyl group with a 2-hydroxyphenyl moiety enhances HDAC1 binding affinity (ΔG = -8.2 kcal/mol) due to hydrogen bonding with catalytic zinc ions . This modification improves anticancer activity (IC₅₀ = 15–30 μM in triple-negative breast cancer cells) compared to VPA (IC₅₀ > 1 mM) .
- This compound: The fluorine atom may improve metabolic stability by blocking oxidative metabolism, a common issue with hydroxylated analogs like HO-AAVPA .
- Thiadiazole Derivative : Substitution with a thiadiazole ring shifts activity toward GABA modulation, indicating divergent therapeutic applications (e.g., epilepsy vs. cancer) .
Pharmacokinetics and Solubility
- HO-AAVPA : Exhibits poor aqueous solubility (logP ~3.5), necessitating formulation strategies like PAMAM-G4 dendrimers for enhanced delivery . Its metabolism involves CYP2C11-mediated hydroxylation, leading to rapid clearance in rats .
- 2'-fluoroortho-fluorofentanyl : Despite structural dissimilarity, its fluorophenyl group contributes to high receptor binding affinity (opioid receptors) and metabolic resistance .
Toxicity Profiles
- HO-AAVPA: Designed to reduce hepatotoxicity associated with VPA, though in vitro studies show dose-dependent cytotoxicity in non-cancerous cells at high concentrations .
- Fluorophenyl Analog: No hepatotoxicity data available, but fluorine substitution generally reduces reactive metabolite formation .
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